molecular formula C22H18N6O3S B13023808 1-Allyl-3-((5'-oxo-2',5'-dihydro-1'H-spiro[fluorene-9,6'-[1,2,4]triazin]-3'-yl)amino)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

1-Allyl-3-((5'-oxo-2',5'-dihydro-1'H-spiro[fluorene-9,6'-[1,2,4]triazin]-3'-yl)amino)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B13023808
M. Wt: 446.5 g/mol
InChI Key: VRPGDYMAUQOCQC-UHFFFAOYSA-N
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Description

1-Allyl-3-((5’-oxo-2’,5’-dihydro-1’H-spiro[fluorene-9,6’-[1,2,4]triazin]-3’-yl)amino)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique spiro structure, which is known for its stability and potential biological activity.

Preparation Methods

The synthesis of 1-Allyl-3-((5’-oxo-2’,5’-dihydro-1’H-spiro[fluorene-9,6’-[1,2,4]triazin]-3’-yl)amino)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves multiple steps. The synthetic route typically begins with the preparation of the fluorene-based spiro compound, followed by the introduction of the triazine moiety. The final steps involve the formation of the pyrimidine ring and the addition of the allyl and thioxo groups. Reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

1-Allyl-3-((5’-oxo-2’,5’-dihydro-1’H-spiro[fluorene-9,6’-[1,2,4]triazin]-3’-yl)amino)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-Allyl-3-((5’-oxo-2’,5’-dihydro-1’H-spiro[fluorene-9,6’-[1,2,4]triazin]-3’-yl)amino)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Allyl-3-((5’-oxo-2’,5’-dihydro-1’H-spiro[fluorene-9,6’-[1,2,4]triazin]-3’-yl)amino)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolic processes .

Comparison with Similar Compounds

Compared to other similar compounds, 1-Allyl-3-((5’-oxo-2’,5’-dihydro-1’H-spiro[fluorene-9,6’-[1,2,4]triazin]-3’-yl)amino)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione stands out due to its unique spiro structure and the presence of both triazine and pyrimidine rings. Similar compounds include:

Properties

Molecular Formula

C22H18N6O3S

Molecular Weight

446.5 g/mol

IUPAC Name

1-[(5-oxospiro[1,4-dihydro-1,2,4-triazine-6,9'-fluorene]-3-yl)amino]-3-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C22H18N6O3S/c1-2-11-27-17(29)12-18(30)28(21(27)32)25-20-23-19(31)22(26-24-20)15-9-5-3-7-13(15)14-8-4-6-10-16(14)22/h2-10,26H,1,11-12H2,(H2,23,24,25,31)

InChI Key

VRPGDYMAUQOCQC-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)CC(=O)N(C1=S)NC2=NNC3(C4=CC=CC=C4C5=CC=CC=C53)C(=O)N2

Origin of Product

United States

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